3,6-dichloro-N-[3-(4-morpholinyl)propyl]-1-benzothiophene-2-carboxamide, also known as BT3, is a benzothiophene carboxylate derivative identified as a potent allosteric inhibitor of branched-chain α-ketoacid dehydrogenase kinase (BDK) []. This compound is significant in scientific research due to its potential therapeutic applications in metabolic disorders characterized by elevated branched-chain amino acid (BCAA) levels.
3,6-dichloro-N-[3-(4-morpholinyl)propyl]-1-benzothiophene-2-carboxamide acts as a prodrug of 3,6-dichlorobenzo[b]thiophene-2-carboxylic acid (BT2), an allosteric inhibitor of BDK []. By binding to BDK, BT2 induces conformational changes in the enzyme's N-terminal domain. These structural changes lead to the dissociation of BDK from the branched-chain α-ketoacid dehydrogenase complex (BCKDC) []. The separation of BDK from the complex results in increased BCKDC activity and subsequent augmentation of BCAA oxidation [].
CAS No.: 23289-02-3
CAS No.: 1976-85-8
CAS No.: 40712-56-9
CAS No.: 4300-27-0
CAS No.: 50957-96-5
CAS No.: 3644-98-2